REACTION_CXSMILES
|
[CH3:1]I.[CH3:3][N:4]1[C:8]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[N:7][NH:6][C:5]1=[S:14].[OH-].[Na+]>C(O)C>[S:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[C:8]1[N:4]([CH3:3])[C:5]([S:14][CH3:1])=[N:6][N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(NN=C1C=1SC=CC1)=S
|
Name
|
|
Quantity
|
142 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After being stirred for about 14 hours the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted four times with EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
giving a tacky yellow solid which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (EtOAc)
|
Type
|
CUSTOM
|
Details
|
Crystallization from EtOAc
|
Type
|
CUSTOM
|
Details
|
gave colorless crystals
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)C1=NN=C(N1C)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |